1-(2,4-Dihydroxyphenyl)propan-2-one
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Overview
Description
1-(2,4-Dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H10O3 It is a derivative of propiophenone and is characterized by the presence of two hydroxyl groups at the 2 and 4 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Dihydroxyphenyl)propan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dihydroxyacetophenone with propionaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Methyl iodide, sodium hydroxide
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Methylated phenols
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring allow it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and modulation of oxidative stress pathways . Additionally, its structural similarity to other bioactive compounds suggests it may interact with specific enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
1-(2,4-Dihydroxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3,4-Dihydroxyphenyl)propan-2-one: This compound has hydroxyl groups at the 3 and 4 positions, which may result in different reactivity and biological activity.
1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethoxyphenyl)propan-1-one:
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5,11-12H,4H2,1H3 |
InChI Key |
IPCCMFJGZNDBQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
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